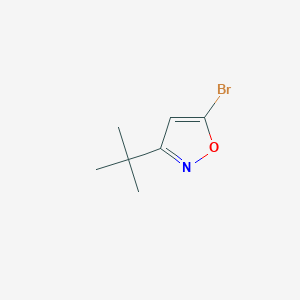

5-Bromo-3-tert-butyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-tert-butyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMZWFPATZQURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Tert Butyl 1,2 Oxazole

Regioselective and Stereoselective Synthetic Approaches to the 1,2-Oxazole Scaffold

The construction of the 1,2-oxazole ring, also known as the isoxazole (B147169) ring, is a fundamental step in the synthesis of the target compound. The primary challenge lies in achieving the desired substitution pattern, in this case, a tert-butyl group at the C-3 position and a bromine atom at the C-5 position.

Cycloaddition Reactions in Oxazole (B20620) Ring Formation (e.g., 1,3-Dipolar Cycloadditions of Nitrile Oxides)

One of the most powerful and widely used methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.netnih.govnih.gov This reaction forms the five-membered ring in a single, concerted step. The regioselectivity of the cycloaddition, which dictates the placement of substituents, is a critical factor.

To synthesize 3-tert-butyl-1,2-oxazole derivatives, a nitrile oxide bearing the tert-butyl group is reacted with a suitable alkyne. The required pivalonitrile oxide can be generated in situ from the corresponding aldoxime. The choice of the alkyne determines the substituent at the C-5 position. For the synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole, a bromo-substituted alkyne would be the logical reaction partner. However, direct cycloaddition with bromoacetylene can be challenging. A more common strategy involves the use of an alkyne with a substituent that can be later converted to a bromine atom.

Key features of this method include:

High efficiency: Cycloaddition reactions are often high-yielding. researchgate.net

Regiocontrol: The electronics of the nitrile oxide and the alkyne influence the regiochemical outcome. mdpi.com

Versatility: A wide range of substituted nitrile oxides and alkynes can be employed, allowing for the synthesis of a diverse array of isoxazoles. cdnsciencepub.com

A practical approach involves the cycloaddition of pivalonitrile oxide with an alkyne such as propargyl alcohol. The resulting hydroxymethyl group at the C-5 position can then be converted to a bromine atom through standard functional group interconversion reactions.

Heterocycle Annulation Strategies and Related Ring-Forming Reactions

Heterocycle annulation provides an alternative route to the isoxazole core. rsc.org These strategies involve the construction of the isoxazole ring onto a pre-existing molecular scaffold. While less common for the direct synthesis of simple isoxazoles like this compound, these methods are invaluable for creating more complex, fused heterocyclic systems.

One such approach involves the reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.gov For the synthesis of a 3-tert-butyl substituted isoxazole, a diketone containing a tert-butyl group would be required. The subsequent bromination at the C-5 position would then be necessary. The regioselectivity of both the initial cyclization and the subsequent bromination are key considerations.

Targeted Functionalization and Derivatization Routes for this compound

Once the this compound core is synthesized, the bromine atom at the C-5 position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling and functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at C-5 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The bromine atom at the C-5 position of the isoxazole ring is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the 5-bromoisoxazole (B1592306) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. seattleu.eduresearchgate.net This method is highly efficient for introducing aryl and heteroaryl substituents at the C-5 position. nih.govrsc.org The use of bulky phosphine (B1218219) ligands can be crucial for achieving high yields and suppressing side reactions. seattleu.eduresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the 5-bromoisoxazole with an alkene to form a new carbon-carbon double bond at the C-5 position. This reaction is typically catalyzed by a palladium complex.

Sonogashira Coupling: This reaction couples the 5-bromoisoxazole with a terminal alkyne, providing access to 5-alkynyl-substituted isoxazoles. wikipedia.org The reaction is generally catalyzed by a palladium complex in the presence of a copper co-catalyst. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position of Bromo-isoxazoles

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-isoxazole |

| Heck | Alkene | Pd(OAc)₂ / Ligand | 5-Alkenyl-isoxazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-isoxazole |

Directed Ortho-Metallation and Subsequent Electrophilic Quenching at Brominated or Unsubstituted Positions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.caunblog.fr

In the context of 3-tert-butyl-1,2-oxazole, the oxazole nitrogen can act as a directing group, facilitating lithiation at the C-4 position. Subsequent quenching with an electrophile can introduce a variety of substituents. While direct lithiation at the C-5 position in the presence of a bromine atom is less common, this strategy can be employed on the unsubstituted 3-tert-butyl-1,2-oxazole, followed by bromination.

The general sequence involves:

Treatment of the isoxazole with a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide). uwindsor.ca

The base is directed by the oxazole nitrogen to deprotonate the C-4 position. youtube.com

The resulting lithiated intermediate is then reacted with an electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride) to introduce a new functional group at the C-4 position.

C-H Functionalization Strategies on the tert-butyl Group or Oxazole Ring

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for modifying organic molecules. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials.

For this compound, C-H functionalization could potentially be directed to either the tert-butyl group or the C-4 position of the oxazole ring.

Functionalization of the tert-butyl group: While challenging, methods for the C-H functionalization of unactivated sp³ C-H bonds are being developed. These reactions often involve radical-based processes or transition metal catalysis.

Functionalization of the oxazole ring: The C-4 position of the 3-tert-butyl-1,2-oxazole ring is a potential site for direct C-H functionalization. researchgate.net Palladium-catalyzed methods have been developed for the direct arylation and alkenylation of oxazoles at this position. mdpi.com These reactions typically proceed via an electrophilic palladation mechanism. The presence of the bromine at C-5 and the tert-butyl group at C-3 would influence the reactivity and selectivity of such transformations.

Mechanistic Insights into the Synthesis of this compound

While specific mechanistic studies for this compound are not extensively detailed in the literature, insights can be drawn from established synthesis methodologies for substituted isoxazoles. The most common route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the target molecule, this would conceptually involve the reaction of pivalonitrile oxide (to introduce the tert-butyl group) with a bromo-substituted alkyne.

The formation of the isoxazole ring through the cycloaddition of nitrile oxides and alkynes is a well-studied reaction class. organic-chemistry.org The key intermediate in this process is the nitrile oxide, which can be generated in situ from an appropriate precursor, such as an aldoxime, to avoid its dimerization. For the synthesis of the target compound, pivalaldoxime (B7871274) would be oxidized to form pivalonitrile oxide.

The cycloaddition itself can proceed through a concerted or stepwise mechanism. Computational studies on related systems have investigated the transition states, revealing that the reaction pathway and energy barriers are influenced by substituents and the presence of catalysts. organic-chemistry.org In metal-free conditions, the reaction is often a concerted pericyclic process. However, in catalyzed variants, the mechanism may involve distinct intermediates. For instance, copper(I)-catalyzed reactions are proposed to proceed via a copper acetylide intermediate, which then reacts with the nitrile oxide through a six-membered copper-containing metallacycle. organic-chemistry.org

Another potential pathway involves the isomerization of substituted azirines. An atom-economical method for preparing oxazoles can be achieved through the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. semanticscholar.orgnih.gov Density Functional Theory (DFT) calculations for such transformations suggest the reaction occurs via a nitrenoid-like transition state to form a bicyclic intermediate, which then rearranges. semanticscholar.orgnih.gov

The choice of catalysts and reagents is paramount in directing the regioselectivity and maximizing the efficiency of isoxazole synthesis.

Catalysts: Metal catalysts are frequently employed to control the outcome of cycloaddition reactions.

Copper(I) Salts: Copper(I) is widely used in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides generated in situ. It ensures high regioselectivity, favoring the formation of the 3,5-disubstituted product over the 3,4-disubstituted isomer. organic-chemistry.orgnih.gov

Gold(III) Salts: Gold chlorides (AuCl₃) have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions, offering a high degree of selectivity. organic-chemistry.org

Lewis Acids: Zinc-based Lewis acids, such as Zn(OTf)₂, can catalyze tandem cycloisomerization/hydroxyalkylation reactions to produce functionalized oxazoles, showcasing high atom economy and broad substrate tolerance. researchgate.net

Reagents: The selection of reagents for precursor generation and specific functionalization is critical.

Oxidizing Agents: For the in situ generation of nitrile oxides from aldoximes, various oxidizing agents are used. Common choices include N-halosuccinimides (NXS), sodium hypochlorite (B82951) (NaOCl), and chloramine-T. nih.gov The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.

Brominating Agents: To introduce the bromine atom at the 5-position, a common strategy is to use a brominated precursor or to perform electrophilic bromination on the formed isoxazole ring. N-Bromosuccinimide (NBS) is a standard and effective reagent for the bromination of heterocyclic compounds and their precursors. rsc.org

The table below summarizes the effect of different catalyst and reagent systems on the synthesis of substituted isoxazoles, which can be extrapolated to the synthesis of the target compound.

| Catalyst/Reagent System | Reaction Type | Role in Synthesis | Anticipated Outcome for Target Compound |

| Copper(I) Iodide | [3+2] Cycloaddition | Ensures high regioselectivity for 3,5-disubstitution. | High yield and correct isomeric form. |

| Gold(III) Chloride | Cycloisomerization | Catalyzes ring formation from acetylenic oximes under mild conditions. | Efficient cyclization with good functional group tolerance. |

| N-Bromosuccinimide (NBS) | Electrophilic Bromination | Introduces bromine atom onto the heterocyclic ring or a precursor. | Regioselective bromination at the C5 position. |

| Sodium Hypochlorite (NaOCl) | Oxidation | Generates nitrile oxide intermediate from aldoxime precursor in situ. | Efficient and clean conversion to the key intermediate. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for developing sustainable and environmentally responsible processes. uniroma1.it This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The choice of solvent is a major contributor to the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. researchgate.net Research into green alternatives for isoxazole synthesis has identified several promising systems.

Water: Performing reactions in aqueous media is highly desirable. Environmentally benign procedures for synthesizing 5-arylisoxazole derivatives have been developed in water without the need for a catalyst. nih.gov

Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and urea, are biodegradable, non-toxic, and recyclable. They have been successfully used for the one-pot, three-component synthesis of 3,5-disubstituted isoxazoles. nih.gov

Ionic Liquids (ILs): Ionic liquids like butylmethylimidazolium (B1222432) salts can serve as effective and recyclable media for the synthesis of isoxazoles from β-diketones and hydroxylamine, often leading to excellent yields. nih.govfrontiersin.org

Carbonates: Solvents like diethyl carbonate and propylene (B89431) carbonate are non-toxic, biodegradable alternatives to polar aprotic solvents like DMF or NMP and have been used in palladium-catalyzed arylations of oxazoles. researchgate.net

Solvent-Free Conditions: The use of ultrasound irradiation can facilitate the synthesis of 3-alkyl-5-aryl isoxazoles without any solvent or catalyst, offering benefits such as easier work-up, mild conditions, and shorter reaction times. nih.govacs.org

The following table illustrates the potential benefits of using green solvent systems for a model isoxazole synthesis.

| Solvent System | Reaction Conditions | Yield (%) | Environmental Benefit | Reference |

| DMF | Reflux, 3h | 65% | Traditional, toxic, high boiling point | frontiersin.org |

| [bmim]Br (Ionic Liquid) | 100 °C, 3h | 89% | Recyclable, lower volatility, faster reaction | frontiersin.org |

| Water | Reflux | Good | Non-toxic, readily available, safe | nih.gov |

| Ultrasound | Solvent-Free | High | No solvent waste, energy efficient, rapid | nih.govacs.org |

Atom Economy and Reaction Efficiency Optimization

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical. One-pot, three-component syntheses of isoxazoles from aldehydes, alkynes, and a hydroxylamine source exemplify this approach. nih.gov

Tandem/Cascade Reactions: Designing a synthesis where multiple bond-forming events occur sequentially in one pot without isolating intermediates saves time, resources, and reduces waste. researchgate.netniscpr.res.in A tandem cycloisomerization/alkylation, for example, can build molecular complexity efficiently. researchgate.net

Catalytic Processes: Using catalysts, as opposed to stoichiometric reagents, reduces waste significantly. Metal-catalyzed C-H functionalization is a powerful strategy that avoids pre-functionalization steps, thereby shortening synthetic sequences and improving atom economy. rsc.org For instance, iodine-promoted C-H functionalization reactions are gaining attention due to the low cost and low toxicity of iodine. researchgate.net

Intramolecular Isomerization: Certain synthetic strategies, such as the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, represent an ideal case of atom economy, as all atoms of the starting material are incorporated into the product (100% atom economy). semanticscholar.orgnih.gov

By focusing on these advanced mechanistic and green chemistry principles, the synthesis of this compound and related heterocyclic compounds can be advanced toward more efficient, selective, and sustainable manufacturing processes.

Elucidating the Reactivity and Mechanistic Pathways of 5 Bromo 3 Tert Butyl 1,2 Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Core

The reactivity of the oxazole ring is dictated by the electronic properties of its constituent atoms and substituents. In general, electrophilic substitution on the oxazole core preferentially occurs at the C5 position, which is the most electron-rich carbon. semanticscholar.org For 5-Bromo-3-tert-butyl-1,2-oxazole, this position is already occupied by the bromine atom. Consequently, further electrophilic attack on the ring would be disfavored and likely require harsh conditions, potentially targeting the C4 position. For instance, N-bromosuccinimide (NBS) has been used for the bromination of oxazole cores at the C4 position, particularly when the C5 position is blocked. researchgate.net

Nucleophilic substitution reactions on halo-oxazoles are also well-documented, though they are relatively rare compared to other heterocyclic systems. semanticscholar.org The reactivity order for the substitution of halogens on the oxazole ring is generally C2 > C4 > C5. semanticscholar.org This indicates that the C-Br bond in this compound is the least reactive among the possible bromooxazole isomers for nucleophilic displacement. Nevertheless, the bromine atom at C5 can be replaced by various nucleophiles, a reaction often facilitated by transition metal catalysis (see section 3.5). The bromine atom at the 3-position of a related 1,2,4-thiadiazole (B1232254) readily undergoes nucleophilic substitution, highlighting the potential for such reactions on the halo-heterocycle.

Radical Reactions Involving the Bromine Moiety and Oxazole Ring System

Radical reactions offer alternative pathways for the functionalization of organic molecules, often proceeding under conditions distinct from polar reactions. lumenlearning.comyoutube.com For this compound, the carbon-bromine bond is a potential site for radical processes. Homolytic cleavage of the C-Br bond, which can be initiated by heat or light, would generate a 3-tert-butyl-1,2-oxazol-5-yl radical. lumenlearning.com This reactive intermediate could then participate in various radical-mediated transformations.

A common reaction involving alkyl or aryl halides is reductive dehalogenation using a radical chain mechanism with reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org In this process, the tributyltin radical abstracts the bromine atom to form the oxazolyl radical, which then abstracts a hydrogen atom from another molecule of Bu3SnH to yield 3-tert-butyl-1,2-oxazole and regenerate the tributyltin radical, thus propagating the chain. libretexts.org Furthermore, oxazole rings themselves can be involved in radical-mediated C-C bond-forming reactions, demonstrating the potential for this class of compounds to undergo diverse radical transformations.

Rearrangement Processes and Ring-Opening Reactions of this compound (e.g., Halogen Dance)

One of the most significant rearrangement reactions for halo-heterocycles is the "halogen dance." researchgate.net This base-mediated isomerization has been observed for 5-bromooxazoles, allowing the migration of the halogen from the C5 to the C4 position. researchgate.netresearchgate.net The established mechanism for the halogen dance of 5-bromooxazoles involves the deprotonation of the most acidic proton on the ring by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures. researchgate.net

In the case of this compound, the C4-proton is the most acidic. The reaction is initiated by the deprotonation at C4 to form a lithiated intermediate. This is followed by an intramolecular bromine migration, which results in a more stable 5-lithio-4-bromooxazole species. This rearranged intermediate is a versatile synthetic tool, as it can be trapped by various electrophiles to introduce a wide range of substituents at the C5 position, yielding 4-bromo-5-substituted-3-tert-butyl-1,2-oxazole derivatives. researchgate.net This strategy provides access to isomers that are difficult to synthesize through direct methods. researchgate.netchemrxiv.org

Influence of the tert-butyl Substituent on Regioselectivity and Reaction Kinetics

The tert-butyl group at the C3 position exerts significant steric and electronic effects that influence the reactivity of the oxazole ring.

Electronic Effects: The tert-butyl group is known to be electron-donating through an inductive effect. researchgate.net This increases the electron density of the oxazole ring, which can affect the rates of both electrophilic and nucleophilic reactions. The increased electron density could potentially activate the ring towards electrophilic attack, although as noted, the most reactive C5 position is already substituted. The electron-donating nature may also modulate the acidity of the C4 proton, influencing the kinetics of base-mediated reactions like the halogen dance. researchgate.net

Steric Effects: The bulkiness of the tert-butyl group provides steric hindrance around the C3 and C4 positions of the oxazole ring. This steric protection can enhance the thermal stability of the molecule. In terms of regioselectivity, the steric bulk can direct incoming reagents away from the C4 position. However, in reactions like the halogen dance, deprotonation at C4 is still feasible. In other reactions, such as those involving coordination to the oxazole nitrogen, the steric hindrance from the adjacent tert-butyl group could play a more significant role in controlling the approach of reagents. bohrium.com Computational studies using Density Functional Theory (DFT) can be employed to optimize and understand the steric and electronic effects of the tert-butyl group on the ring's conformation and reactivity.

Transition Metal-Catalyzed Transformations of this compound

The carbon-bromine bond in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block in organic synthesis. sci-hub.seresearchgate.netresearchgate.net

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromooxazole with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This is one of the most widely used methods for arylating and vinylating heteroaryl halides. acs.orgnih.gov

Sonogashira Coupling: This reaction, typically catalyzed by palladium and a copper co-catalyst, allows for the formation of a C-C bond between the bromooxazole and a terminal alkyne, yielding alkynyl-substituted oxazoles. chemrxiv.orgresearchgate.netwikipedia.org These products are themselves versatile intermediates for further transformations. chemrxiv.org

Stille Coupling: This involves the palladium-catalyzed reaction with an organotin compound. nih.gov

Heck Coupling: This reaction couples the bromooxazole with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the bromooxazole with an amine.

Copper-Catalyzed Couplings: Copper catalysts are also effective for various coupling reactions, such as the Rosenmund-von Braun reaction for cyanation or Ullmann-type couplings for forming C-N, C-O, and C-S bonds. organic-chemistry.orgmdpi.com

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Design and Evaluation of Novel Catalytic Systems for C-Br Bond Activation

The activation of the C-Br bond is the crucial first step in transition metal-catalyzed cross-coupling reactions. nih.gov Research in this area focuses on developing more efficient, selective, and robust catalytic systems. For the transformations of this compound, palladium and copper-based systems are predominant.

Palladium Catalysts: Palladium(0) complexes, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, are the active species. nih.gov The choice of ligand is critical for stabilizing the palladium center and modulating its reactivity and selectivity. Common ligands include phosphines (e.g., PPh₃, PCy₃, XPhos) and N-heterocyclic carbenes (NHCs). The development of air-stable organopalladium catalysts has also enabled some of these reactions to be performed under ambient conditions. wikipedia.org

Copper Catalysts: Copper(I) salts, such as CuI, are frequently used, often as co-catalysts in palladium-mediated reactions like the Sonogashira coupling. wikipedia.org However, copper can also act as the primary catalyst in reactions like Ullmann couplings. mdpi.com The development of "ligand-free" copper-catalyzed conditions has been reported, although it is likely that the solvent or base acts as a ligand in these systems. mdpi.com

The table below summarizes representative catalytic systems used for the cross-coupling of bromo-heterocycles.

| Coupling Reaction | Catalyst System | Typical Conditions | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/vinyl boronic acid, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, DMF) | researchgate.netnih.govnih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal alkyne, Base (e.g., Et₃N, DIPA), Solvent (e.g., THF, DMF) | chemrxiv.orgwikipedia.orgrsc.org |

| Stille | Pd(PPh₃)₄ | Organostannane (e.g., R-SnBu₃), Solvent (e.g., Toluene, Dioxane) | nih.gov |

| Copper-Free Sonogashira | Pd(OAc)₂, Ligand (e.g., ferrocenylisoxazoline) | Terminal alkyne, Base (e.g., K₂CO₃), Solvent (e.g., H₂O) | rsc.org |

| Ullmann (C-N Coupling) | CuI, Ligand (e.g., phenanthroline) | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO) | mdpi.com |

Detailed Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of these catalytic transformations is essential for optimizing reaction conditions and expanding their scope.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille): The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: wildlife-biodiversity.comnobelprize.orgnih.govlibretexts.org

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the bromide. This step forms a diorganopalladium(II) complex. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

Copper-Catalyzed Reactions: The mechanisms for copper-catalyzed reactions are more diverse and less universally agreed upon than their palladium counterparts. beilstein-journals.org For C-N cross-coupling (Ullmann reaction), several pathways have been proposed, including those involving oxidative addition/reductive elimination (OA/RE) cycles with Cu(I)/Cu(III) species, as well as single electron transfer (SET) radical mechanisms. mdpi.com In the OA/RE pathway, the aryl halide adds to the Cu(I) center to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond. organic-chemistry.org

Mechanistic studies, combining kinetic analysis, isolation and characterization of intermediates, and computational modeling, are crucial for distinguishing between these potential pathways and for the rational design of improved catalysts. nih.govwildlife-biodiversity.com

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Tert Butyl 1,2 Oxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 5-Bromo-3-tert-butyl-1,2-oxazole, offering a detailed view of its atomic framework and conformational dynamics.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis for Electronic Environment Probing

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are pivotal in defining the electronic landscape of oxazole (B20620) derivatives. In related 1,2-oxazole systems, the methine proton of the oxazole ring typically appears as a singlet in the ¹H NMR spectrum. beilstein-journals.org For instance, in a similar heterocyclic compound, the oxazole methine proton resonates at δ 8.46 ppm. beilstein-journals.org The ¹³C NMR spectrum provides characteristic signals for the oxazole ring carbons, with typical shifts observed around δ 108.3 (C-4), δ 150.2 (C-3), and δ 179.5 (C-5) in a substituted 1,2-oxazole. beilstein-journals.org The chemical shifts of the tert-butyl group protons and carbons would also be expected in their characteristic upfield regions. rsc.org

Nitrogen-15 NMR, although less common, offers direct insight into the electronic state of the nitrogen atom within the oxazole ring. In a comparable 1,2-oxazole, the nitrogen resonance was observed at δ -3.1 ppm. beilstein-journals.org The coordination of metal ions to the nitrogen atom can induce significant shifts in the ¹H, ¹³C, and ¹⁵N NMR signals, reflecting changes in the electronic distribution upon complexation. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Substituted 1,2-Oxazole Derivatives

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H (oxazole methine) | 8.46 | beilstein-journals.org |

| ¹³C (C-3) | 150.2 | beilstein-journals.org |

| ¹³C (C-4) | 108.3 | beilstein-journals.org |

| ¹³C (C-5) | 179.5 | beilstein-journals.org |

| ¹⁵N (oxazole) | -3.1 | beilstein-journals.org |

Note: These are representative values from a related compound and may differ for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Determination

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and determining the intricate connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds, which helps in identifying neighboring protons. scribd.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. scribd.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range couplings between protons and carbons over two to four bonds. scribd.comyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. For example, HMBC can show correlations from the tert-butyl protons to the C-3 carbon of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edumdpi.com This is crucial for determining the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the tert-butyl group protons and the proton at the C-4 position of the oxazole ring. In some cases, a related technique, ROESY (Rotating-frame Overhauser Effect Spectroscopy), may be employed. ipb.pt

These 2D NMR experiments, when used in concert, provide a comprehensive and detailed structural map of this compound and its derivatives. mdpi.comipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify functional groups and provide a unique molecular fingerprint for this compound. biointerfaceresearch.comnih.gov The vibrational modes of the molecule are sensitive to its structure and bonding.

Key expected vibrational frequencies include:

C-H stretching vibrations from the tert-butyl group, typically appearing in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching vibrations of the oxazole ring, expected in the 1500-1650 cm⁻¹ region.

C-O stretching vibrations associated with the oxazole ring.

C-Br stretching vibration , which would appear at lower frequencies.

A comparison of the experimental FT-IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. nih.govresearchgate.net For example, in a study of a related oxazole derivative, C-C stretching vibrations were identified in both FT-IR and FT-Raman spectra, with theoretical calculations supporting the assignments. researchgate.net

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Related Heterocyclic Compounds

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |

| N-H Stretching | 3364 | 3422 | biointerfaceresearch.com |

| C-H Stretching | 3014, 2924, 2855 | 3214, 3008, 2921 | biointerfaceresearch.com |

| C=N Stretching | 1653 | 1686 | biointerfaceresearch.com |

| C-O Stretching | 1246 | 1413 | biointerfaceresearch.com |

Note: These are representative values and may vary for the specific compound of interest.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. nih.govuzh.ch Techniques such as Electrospray Ionization (ESI) are commonly used. nih.govacs.org By providing a mass measurement with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, by analyzing the fragmentation patterns observed in the mass spectrum (MS/MS), it is possible to elucidate the structure of the molecule. The fragmentation pathways can reveal the loss of specific groups, such as the tert-butyl group or the bromine atom, providing corroborative evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. mdpi.com

For this compound, an X-ray crystal structure would reveal the planarity of the oxazole ring and the orientation of the tert-butyl and bromo substituents. Furthermore, it would provide valuable information on intermolecular interactions in the solid state, such as halogen bonding or other non-covalent interactions, which can influence the crystal packing and physical properties of the compound. The structure of related heterocyclic compounds has been confirmed using this method. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis spectrum reveals the wavelengths of light absorbed by the molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. These absorption bands are often attributed to π-π* and n-π* transitions within the aromatic oxazole ring system. acs.orgmdpi.comresearchgate.net For similar aromatic heterocyclic compounds, absorption maxima can be influenced by substituents and the solvent environment. mdpi.comnih.gov

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield are important photophysical parameters that characterize the emissive properties of the compound. chinesechemsoc.org The presence of the bromine atom may lead to quenching of fluorescence due to the heavy-atom effect.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Tert Butyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular properties of 5-Bromo-3-tert-butyl-1,2-oxazole. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) to ensure accuracy. growingscience.com These computational methods allow for the optimization of the molecule's geometry and the calculation of various electronic parameters that govern its reactivity and stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.orgcsic.es A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the oxazole (B20620) ring and the bromine atom, which possess available lone pair electrons. The LUMO is likely distributed across the π-system of the heterocyclic ring. The bulky tert-butyl group and the electron-withdrawing bromine atom influence the energies of these orbitals.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced view of reactivity than the energy gap alone.

Table 1: Representative Calculated Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.68 |

| LUMO Energy | ELUMO | - | -2.27 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.41 |

| Ionization Potential | IP | -EHOMO | 5.68 |

| Electron Affinity | EA | -ELUMO | 2.27 |

| Electronegativity | χ | (IP + EA) / 2 | 3.975 |

| Chemical Hardness | η | (IP - EA) / 2 | 1.705 |

| Chemical Softness | S | 1 / (2η) | 0.293 |

Note: The values presented are representative and derived from DFT calculations on structurally similar heterocyclic compounds. The exact values for this compound would require specific computation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netbohrium.com The MEP map uses a color scale to represent different potential values on the electron density surface.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green Regions : Represent neutral or zero potential.

For this compound, the MEP surface would show a significant region of negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring, due to their high electronegativity and lone pairs of electrons. rsc.org This makes the nitrogen atom a primary site for interactions like hydrogen bonding. chemenu.com The area around the hydrogen atoms of the tert-butyl group and, to a lesser extent, the bromine atom would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. researchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors, derived from DFT calculations, provide quantitative predictions of a molecule's reactivity. growingscience.com As detailed in the HOMO-LUMO analysis (Table 1), parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are fundamental. A high electrophilicity index for this compound would classify it as a strong electrophile, capable of readily accepting electrons in reactions. Chemical hardness (η) measures the molecule's resistance to changes in its electron distribution; a relatively low value indicates it is more reactive. bohrium.com

Conformational Analysis and Energy Minimization Studies of the tert-butyl Group's Influence

The presence of the sterically demanding tert-butyl group at the 3-position of the oxazole ring significantly influences the molecule's conformation and properties. Conformational analysis and energy minimization studies are performed to determine the most stable spatial arrangement of the atoms. These studies reveal the rotational freedom of the tert-butyl group and its impact on the planarity of the oxazole ring. researchgate.net

The bulky nature of the tert-butyl group can cause steric hindrance, potentially affecting the molecule's ability to interact with other reagents or biological targets. acs.orgresearchgate.net Energy minimization calculations help identify the lowest energy conformer, which is the most populated state at equilibrium. This information is critical for understanding how the molecule's shape affects its reactivity and intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational chemistry allows for the modeling of reaction pathways, providing detailed mechanistic insights into synthetic transformations involving this compound. For instance, reactions such as 1,3-dipolar cycloadditions or palladium-catalyzed cross-coupling reactions at the bromine site can be investigated. nih.govresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. Transition state (TS) characterization is particularly important, as the energy of the TS determines the activation energy and, consequently, the reaction rate. DFT calculations can confirm a true transition state by identifying a single imaginary vibrational frequency corresponding to the atomic motion along the reaction coordinate. nih.gov This modeling is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

DFT calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural verification. researchgate.net

NMR Chemical Shifts : Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts for the protons and carbons of the tert-butyl group and the oxazole ring generally show good correlation with experimental spectra. bohrium.comresearchgate.net

IR Vibrational Frequencies : The vibrational frequencies in the infrared (IR) spectrum can be calculated to identify characteristic bond stretching and bending modes. beilstein-journals.org Key predicted frequencies would include C=N and C-O stretching of the oxazole ring, and C-H vibrations of the tert-butyl group.

UV-Vis Absorption Maxima : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. acs.orgmdpi.com These transitions typically correspond to π → π* and n → π* excitations within the heterocyclic system.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for Related Oxazole Structures

| Spectroscopic Data | Predicted Value | Typical Experimental Value |

|---|---|---|

| 1H NMR (ppm) | ||

| Oxazole H-5 | ~6.7 ppm | ~6.7 ppm sci-hub.se |

| tert-Butyl H | ~1.3 ppm | ~1.3 ppm sci-hub.se |

| 13C NMR (ppm) | ||

| Oxazole C-3 | ~165 ppm | ~165.3 ppm sci-hub.se |

| Oxazole C-5 | ~122 ppm | ~122.3 ppm sci-hub.se |

| IR (cm-1) | ||

| C=N Stretch | ~1690 cm-1 | ~1691 cm-1 scielo.org.mx |

| UV-Vis λmax (nm) | ~250 nm | ~248-255 nm mdpi.commdpi.com |

Note: Predicted values are based on DFT calculations for analogous structures. Experimental values are drawn from literature on similar tert-butyl and bromo-substituted oxazole/isoxazole (B147169) compounds for comparative purposes.

Applications of 5 Bromo 3 Tert Butyl 1,2 Oxazole in Advanced Materials and Chemical Synthesis

5-Bromo-3-tert-butyl-1,2-oxazole as a Versatile Building Block in Complex Molecule Synthesis

The oxazole (B20620) ring is a key structural motif in many natural products and synthetic intermediates. researchgate.net The presence of a bromine atom at the 5-position of the 3-tert-butyl-1,2-oxazole core provides a reactive handle for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules. researchgate.net

Synthesis of Advanced Organic Intermediates

This compound serves as a valuable precursor for the synthesis of various advanced organic intermediates. The bromine atom can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of diverse functional groups. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common methods for forming new carbon-carbon bonds at the C-5 position of the oxazole ring. researchgate.net This enables the attachment of aryl, heteroaryl, or alkyl groups, leading to a wide array of substituted oxazole derivatives.

Furthermore, the tert-butyl group at the 3-position provides steric hindrance, which can influence the regioselectivity of reactions and enhance the stability of the resulting intermediates. This steric bulk can be particularly advantageous in preventing unwanted side reactions and in directing subsequent transformations to other parts of the molecule. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of bromooxazoles supports its utility in generating a library of substituted oxazoles for various synthetic applications. researchgate.netorganic-chemistry.org

Construction of Novel Polyheterocyclic Systems

The reactivity of the bromo-substituted oxazole ring makes it an ideal component for the construction of larger, more complex polyheterocyclic systems. core.ac.uk These systems are of significant interest due to their prevalence in biologically active molecules and functional materials. One approach involves the initial functionalization of this compound via a cross-coupling reaction, followed by further cyclization reactions to build additional heterocyclic rings onto the oxazole core.

For example, a one-pot reaction cascade has been developed where the formation of an oxazole is followed by an intramolecular Diels-Alder reaction, enabling the rapid construction of polyheterocyclic compounds from simple starting materials. core.ac.uk While this example doesn't directly involve this compound, it illustrates a powerful strategy where this compound could be employed. The bromo-substituent could be transformed into a diene or dienophile, which then participates in an intramolecular cycloaddition to form fused ring systems. The development of modular assembly strategies using copper-catalyzed reactions also presents opportunities for creating diverse polyheterocyclic structures. nih.govacs.org

Potential Applications in Optoelectronic Devices and Photoresponsive Materials

Oxazole derivatives are known to exhibit interesting photophysical properties, making them promising candidates for applications in optoelectronic devices and photoresponsive materials. researchgate.net The electronic nature of the oxazole ring, combined with the ability to introduce various substituents, allows for the fine-tuning of their absorption and emission characteristics.

Development of Fluorescent Dyes and Luminescent Materials

Oxazole-based heterocycles have been shown to display significant luminescent properties. researchgate.net The introduction of different substituents onto the oxazole core can influence their photoluminescence efficiencies and emission wavelengths. For instance, some oxazole derivatives exhibit high quantum yields in non-polar solvents. researchgate.net The tert-butyl group in this compound can enhance solubility in organic matrices, which is a desirable property for materials used in devices.

The bromine atom offers a site for derivatization to create a wider range of fluorescent dyes. By replacing the bromine with various aryl or heteroaryl groups through cross-coupling reactions, it is possible to create a library of compounds with tailored fluorescent properties. These materials could potentially be used in applications such as fluorescent probes, sensors, or as components in light-emitting devices. While direct studies on the fluorescence of this compound are not detailed, the general properties of oxazole-containing fluorophores suggest its potential in this area. researchgate.netgoogle.com

Exploration in Non-Linear Optics (NLO) or Organic Light-Emitting Diodes (OLEDs)

The development of materials with non-linear optical (NLO) properties is crucial for applications in optical communications and data storage. researchgate.net Organic molecules with push-pull electronic systems, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system, often exhibit significant NLO responses. researchgate.net While the this compound itself does not fit this classic push-pull structure, it can be a precursor to such molecules. The bromine atom can be replaced by a strong electron-donating or electron-withdrawing group, or it can be used as a handle to extend the conjugation length of the molecule, both of which are strategies to enhance NLO properties.

In the field of organic light-emitting diodes (OLEDs), host materials play a critical role in the performance of the device. mdpi.com Carbazole-based materials are commonly used as hosts for phosphorescent emitters. mdpi.com The tert-butyl group in this compound could be beneficial in designing new host materials by improving their morphological stability and solubility. Furthermore, oxazole-containing compounds have been investigated as fluorescent materials in OLEDs. researchgate.net Derivatization of this compound could lead to new emissive materials or host materials with tailored electronic properties for improved OLED performance.

Role in Catalyst Design or Ligand Synthesis for Organometallic Chemistry

The design of effective ligands is central to the advancement of organometallic catalysis. Heterocyclic compounds are frequently incorporated into ligand scaffolds due to their ability to coordinate with metal centers. The oxazole ring, with its nitrogen and oxygen atoms, can act as a coordinating moiety.

The this compound can serve as a starting material for the synthesis of novel ligands. The bromine atom provides a convenient point of attachment for other coordinating groups or for linking the oxazole to a larger ligand framework. For example, the bromine can be converted to a phosphine (B1218219), amine, or other functional group known to coordinate with transition metals.

The bulky tert-butyl group can impart specific steric properties to the resulting ligand. uq.edu.au This steric bulk can influence the coordination geometry around the metal center, which in turn can affect the activity and selectivity of the catalyst. For instance, bulky ligands are often used to promote reductive elimination or to create a specific coordination environment that favors a particular reaction pathway. The synthesis of oxazole-annulated imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbene (NHC) ligands, has been described. core.ac.uk This suggests a potential route where this compound could be incorporated into NHC ligand structures, a class of ligands that has found widespread use in catalysis.

While direct examples of catalysts or ligands derived from this compound are not prominent in the search results, the principles of ligand design and the known reactivity of bromooxazoles strongly support its potential in this area. researchgate.netcore.ac.uk The combination of a reactive site (the bromine atom) and a sterically influential group (the tert-butyl group) makes it a promising platform for developing new ligands for a variety of catalytic transformations.

Exploitation of the Bromine Atom for Polymerization Initiators or Functional Polymer Synthesis

The presence of a bromine atom on the oxazole ring is a key feature that could theoretically be exploited in controlled radical polymerization techniques. In principle, the carbon-bromine bond could act as an initiation site for methods such as Atom Transfer Radical Polymerization (ATRP) or as a functional group for modification in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These techniques are cornerstones of modern polymer chemistry, allowing for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities.

However, a comprehensive search of scientific databases and chemical literature yields no specific studies where this compound has been used as an initiator or a functional monomer. Research in the field of functional polymers often involves the synthesis of novel initiators and monomers. For instance, various bromo-substituted organic molecules have been successfully employed as ATRP initiators to create complex polymer structures. Similarly, the synthesis of functional polymers by incorporating specific monomers is a widely explored area. The potential for this compound in this context is yet to be investigated.

Table 1: Hypothetical Polymerization Applications of this compound

| Polymerization Technique | Hypothetical Role of this compound | Potential Polymer Properties | Research Status |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymers with an oxazole end-group, potentially imparting specific solubility or binding properties. | No published research found. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Functional Monomer or Post-polymerization Modification Precursor | Polymers with pendant oxazole groups, which could serve as sites for further chemical reactions. | No published research found. |

Design and Synthesis of Supramolecular Architectures via Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The bromine atom in this compound, being a halogen, could theoretically participate in such interactions.

The field of supramolecular chemistry has seen the use of various halogenated organic compounds to construct intricate and functional assemblies. For example, bromo-substituted aromatic and heterocyclic compounds have been shown to form predictable and robust halogen-bonded networks. A recent study investigated the halogen bonding proclivity of several oxazole derivatives with perfluorinated iodobenzenes, demonstrating that the oxazole nitrogen is a primary halogen bond acceptor site. rsc.org However, this compound was not included in this study.

The combination of a potential halogen bond donor (the bromine atom) and acceptor sites within the oxazole ring (the nitrogen and oxygen atoms) in a single molecule makes this compound an interesting candidate for self-assembly studies. The bulky tert-butyl group would also be expected to play a significant role in directing the packing of these potential supramolecular structures. Despite this theoretical potential, there is no published research detailing the synthesis and characterization of supramolecular architectures derived from this specific compound through halogen bonding.

Table 2: Potential Supramolecular Applications of this compound

| Supramolecular Interaction | Potential Role of this compound | Potential Architecture | Research Status |

| Halogen Bonding | Halogen bond donor (via Bromine) and acceptor (via Nitrogen/Oxygen) | Self-assembled chains, layers, or 3D networks. | No published research found. |

| Crystal Engineering | Building block for co-crystals with other molecules. | Controlled solid-state structures with tailored properties. | No published research found. |

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Tert Butyl 1,2 Oxazole Research

Development of Novel Catalytic Methods for its Regioselective and Chemoselective Functionalization

The functionalization of the 5-Bromo-3-tert-butyl-1,2-oxazole scaffold remains a critical area for development. While classical cross-coupling reactions are theoretically applicable, the development of novel catalytic methods is essential to achieve high regioselectivity and chemoselectivity, particularly given the electronic nature of the oxazole (B20620) ring and the steric hindrance imposed by the tert-butyl group.

Future research should focus on:

Transition-Metal Catalysis: Investigating a broader range of transition-metal catalysts (e.g., palladium, nickel, copper, gold) and ligand systems to control the reactivity of the C-Br bond. This could enable a variety of transformations, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, thereby introducing diverse functionalities at the 5-position.

C-H Activation: Exploring direct C-H activation at the 4-position of the oxazole ring. This would provide a more atom-economical approach to functionalization, avoiding the pre-functionalization step. The development of catalysts that can selectively activate the C4-H bond in the presence of the C-Br bond would be a significant advancement.

Multicomponent Reactions: Designing novel multicomponent reactions that utilize this compound as a building block. For instance, cerium(III) triflate has been used to catalyze multicomponent reactions for the assembly of triazole-oxazole derivatives, suggesting the potential for similar strategies with this bromo-substituted oxazole. acs.org

A summary of potential catalytic functionalization reactions is presented in the table below.

| Reaction Type | Target Position | Potential Catalyst | Desired Outcome |

| Suzuki Coupling | C5 | Palladium-based | Introduction of aryl or vinyl groups |

| Sonogashira Coupling | C5 | Palladium/Copper | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | C5 | Palladium-based | Formation of C-N bonds |

| C-H Arylation | C4 | Rhodium or Iridium | Direct introduction of aryl groups |

Exploration of Photocatalytic or Electrochemical Transformations Involving the Oxazole Core

Photocatalysis and electrochemistry offer green and sustainable alternatives to traditional synthetic methods. These techniques could provide novel pathways for the transformation of this compound.

Promising research directions include:

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate radical intermediates from the C-Br bond. This could facilitate a range of reactions, such as atom transfer radical addition (ATRA) and the formation of C-C and C-heteroatom bonds under mild conditions.

Electrochemical Synthesis: Investigating the electrochemical reduction of the C-Br bond to generate an oxazolyl anion, which could then react with various electrophiles. Conversely, electrochemical oxidation could potentially lead to functionalization of the oxazole ring. The electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) has been reported, indicating the feasibility of applying electrochemical methods to oxazole chemistry. researchgate.net

The table below outlines potential photocatalytic and electrochemical transformations.

| Method | Transformation | Potential Reactant | Expected Product |

| Photocatalysis | Reductive dehalogenation | Sacrificial electron donor | 3-tert-butyl-1,2-oxazole |

| Photocatalysis | Arylation | Aryl boronic acid | 5-Aryl-3-tert-butyl-1,2-oxazole |

| Electrochemistry | Carboxylation | Carbon dioxide | 3-tert-butyl-1,2-oxazole-5-carboxylic acid |

| Electrochemistry | Dimerization | - | 5,5'-Bi(3-tert-butyl-1,2-oxazole) |

Integration into Self-Assembled Systems or Nanoscience Applications

The defined geometry and potential for functionalization of this compound make it an intriguing candidate for incorporation into larger, functional systems.

Future research in this area could explore:

Liquid Crystals: Modifying the structure of this compound to create derivatives with liquid crystalline properties. The rigid oxazole core could act as a mesogenic unit.

Organic Light-Emitting Diodes (OLEDs): Synthesizing derivatives that exhibit fluorescence or phosphorescence for potential use as emitters or host materials in OLEDs. The electronic properties of the oxazole ring can be tuned through functionalization at the 5-position.

Molecular Switches: Designing systems where the conformation or properties of a molecule containing the this compound unit can be reversibly altered by an external stimulus, such as light or an electric field.

Advanced Mechanistic Studies Using in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones.

Future work should focus on:

In situ NMR and IR Spectroscopy: Monitoring the progress of reactions in real-time to identify reactive intermediates and determine reaction kinetics. This would provide valuable insights into the roles of catalysts, reagents, and reaction conditions.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict the stability of intermediates, and understand the regioselectivity of functionalization reactions.

X-ray Crystallography: Determining the solid-state structure of derivatives of this compound to understand intermolecular interactions and packing arrangements, which can be important for materials science applications.

By pursuing these future research directions, the scientific community can further elucidate the fundamental chemistry of this compound and pave the way for its application in a wide range of fields, from organic synthesis to materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-3-tert-butyl-1,2-oxazole with high purity?

- Methodological Answer : The synthesis typically involves halogenation or cyclization of pre-functionalized oxazole precursors. For brominated oxazoles, a common approach is the reaction of tert-butyl-substituted oxazole derivatives with brominating agents like under radical or electrophilic conditions. For example, halogenation at the 5-position of the oxazole ring can be achieved using or in the presence of a Lewis acid catalyst (e.g., ) . Purification via column chromatography or recrystallization ensures high purity, with characterization by NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : and NMR are critical for confirming regioselectivity and substituent effects. The bromine atom induces distinct deshielding in adjacent protons. IR spectroscopy can identify functional groups (e.g., C-Br stretching at ~600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines anisotropic displacement parameters and resolves bond-length discrepancies. For example, tert-butyl groups often exhibit rotational disorder, requiring constrained refinement protocols .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic effects of bromine and tert-butyl groups. The C-Br bond dissociation energy and Fukui indices predict reactivity in Suzuki-Miyaura or Buchwald-Hartig couplings. For instance, the bromine atom's electrophilicity at the 5-position facilitates oxidative addition with Pd(0) catalysts . Solvent effects (e.g., DMF vs. THF) are simulated using the SMD continuum model to optimize reaction conditions .

Q. What strategies resolve discrepancies in crystallographic data refinement for halogenated oxazoles?

- Methodological Answer :

- Displacement Ellipsoids : Use ORTEP (via WinGX) to visualize anisotropic displacement parameters. Halogens (Br) often exhibit elongated ellipsoids due to thermal motion, requiring ISOR or SIMU restraints in SHELXL .

- Twinned Data : For twinned crystals, the HKLF5 format in SHELXTL partitions overlapping reflections. The Flack parameter verifies absolute structure when heavy atoms (Br) are present .

Q. How does the tert-butyl group influence the electronic and steric properties of the oxazole ring in catalytic applications?

- Methodological Answer :

- Steric Effects : The tert-butyl group at the 3-position creates a steric shield, reducing accessibility to the oxazole's N-O moiety. This is quantified using Tolman's cone angle or buried volume () calculations .

- Electronic Effects : Electron-donating tert-butyl groups increase the oxazole ring's electron density, as shown by Natural Bond Orbital (NBO) analysis. This modulates reactivity in cycloaddition or coordination chemistry .

Key Research Findings

- Synthetic Challenges : Bromination at the 5-position competes with ring-opening under strong acidic conditions. Optimized protocols use in at 0°C to suppress side reactions .

- Structural Insights : SC-XRD reveals a planar oxazole ring with a dihedral angle of 1.2° between Br and tert-butyl substituents, minimizing steric clash .

- Reactivity : The bromine atom undergoes Suzuki coupling with aryl boronic acids in 75–85% yield, while the tert-butyl group remains inert under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.